[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
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Overview
Description
Liblomycin is a novel lipophilic analog of bleomycin, a glycopeptide antibiotic. It has been developed to enhance the antitumor efficacy while reducing the pulmonary toxicity associated with bleomycin . Liblomycin has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of various tumor cells .
Preparation Methods
Liblomycin is synthesized through a series of chemical reactions that modify the structure of bleomycin to enhance its lipophilicity. The industrial production of liblomycin involves large-scale synthesis and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Liblomycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are modified liblomycin molecules with enhanced antitumor properties .
Scientific Research Applications
In chemistry, it is used as a model compound to study the effects of lipophilicity on the antitumor activity of glycopeptide antibiotics . In biology, liblomycin is used to investigate the mechanisms of DNA cleavage and repair in tumor cells . In medicine, liblomycin is being evaluated for its potential to treat various types of cancer, including head and neck squamous carcinoma, lymphomas, and testicular tumors . In industry, liblomycin is used in the development of new antitumor drugs with improved efficacy and reduced toxicity .
Mechanism of Action
Liblomycin exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA) in tumor cells . The compound binds to guanosine-cytosine-rich portions of DNA, causing strand scission and inhibiting DNA replication . This leads to the accumulation of DNA damage and ultimately results in cell death . The molecular targets of liblomycin include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Liblomycin is compared with other similar compounds, such as bleomycin and tallysomycin S10b . While bleomycin and tallysomycin S10b are effective antitumor agents, they are associated with significant pulmonary toxicity . In contrast, liblomycin has been shown to have reduced pulmonary toxicity while maintaining potent antitumor activity . This makes liblomycin a unique and promising candidate for further development as an antitumor drug .
Properties
Molecular Formula |
C99H126N20O25S2 |
---|---|
Molecular Weight |
2060.3 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C99H126N20O25S2/c1-53-77(113-90(116-88(53)102)64(41-74(101)123)108-42-63(100)89(103)129)94(133)115-79(85(65-43-105-52-109-65)142-98-87(83(127)81(125)72(44-120)141-98)143-97-84(128)86(144-99(104)135)82(126)73(45-121)140-97)95(134)110-55(3)80(124)54(2)91(130)114-78(56(4)122)93(132)107-36-33-75-111-67(51-145-75)96-112-66(50-146-96)92(131)106-35-20-37-117(5)38-34-76(118(6)61-29-31-68(136-46-57-21-12-8-13-22-57)70(39-61)138-48-59-25-16-10-17-26-59)119(7)62-30-32-69(137-47-58-23-14-9-15-24-58)71(40-62)139-49-60-27-18-11-19-28-60/h8-19,21-32,39-40,43,50-52,54-56,63-64,72-73,76,78-87,97-98,108,120-122,124-128H,20,33-38,41-42,44-49,100H2,1-7H3,(H2,101,123)(H2,103,129)(H2,104,135)(H,105,109)(H,106,131)(H,107,132)(H,110,134)(H,114,130)(H,115,133)(H2,102,113,116) |
InChI Key |
DQQFWMYKDDMPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CNC=N2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCN(C)CCC(N(C)C7=CC(=C(C=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)N(C)C1=CC(=C(C=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
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